4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide
Description
4-(Pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide is a synthetic benzimidazole derivative characterized by a central benzimidazole core substituted with two pentyloxybenzoyl groups. Its molecular formula is C₃₃H₃₈N₄O₄, with a molecular weight of 570.68 g/mol (calculated from structural data) . The compound is identified by the CAS registry number 865660-33-9 and is cataloged as an intermediate in pharmaceutical synthesis, particularly in the development of antifungal agents such as micafungin derivatives . Its structural features include:
- Pentyloxy chains: Enhancing lipophilicity and membrane permeability.
- Benzimidazole scaffold: Known for its role in targeting enzymes or receptors in microbial or cancer pathways.
- Benzamide linkage: Provides stability and modulates binding affinity.
Properties
IUPAC Name |
4-pentoxy-N-[1-(4-pentoxybenzoyl)benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O4/c1-3-5-7-19-37-26-14-9-23(10-15-26)30(35)33-25-13-18-29-28(21-25)32-22-34(29)31(36)24-11-16-27(17-12-24)38-20-8-6-4-2/h9-18,21-22H,3-8,19-20H2,1-2H3,(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVJCVCHYUXSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C(=O)C4=CC=C(C=C4)OCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize 4-pentyloxybenzoic acid, which serves as a key intermediate. This can be achieved through the esterification of pentyloxy alcohol with benzoic acid .
Subsequent steps involve the formation of the benzimidazole ring and the coupling of the benzimidazole derivative with the pentyloxybenzoic acid derivative under specific reaction conditions. These conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are evaluated below based on molecular features, physicochemical properties, and therapeutic relevance.
Table 1: Structural and Functional Comparison
Key Findings:
Lipophilicity and Solubility :
- The target compound ’s dual pentyloxy chains confer higher lipophilicity (logP ~5.2) compared to analogs like the tetrazole-containing benzimidazole (logP ~4.8) . This enhances its membrane penetration but may reduce aqueous solubility.
- The oxazolone derivative (C₁₈H₁₃N₅O₂S) exhibits lower molecular weight (348.38 g/mol) and higher solubility due to its polar oxazolone and thienyl groups .
Binding Affinity and Selectivity :
- The target compound ’s benzamide linkage likely interacts with fungal β-(1,3)-D-glucan synthase, akin to micafungin’s mechanism .
- The tetrazole analog in may target kinases due to its bulky trans-4-tert-butylcyclohexyl group, which increases steric hindrance and selectivity .
Synthetic Complexity :
- The target compound requires multi-step synthesis, including benzoylation of benzimidazole precursors and etherification with pentyloxy groups .
- In contrast, the oxazolone derivative (C₁₈H₁₃N₅O₂S) is synthesized via a simpler Schiff base condensation .
Research Implications
- Pharmacokinetics : The pentyloxy chains in the target compound may prolong half-life but necessitate formulation adjustments to mitigate poor solubility.
Biological Activity
The compound 4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide (CAS No. 865660-33-9) is a benzimidazole derivative that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 513.64 g/mol. The structure comprises a benzimidazole moiety linked to a pentyloxy substituent and a benzoyl group, contributing to its unique chemical properties that may influence its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related benzimidazole derivatives shows that they can inhibit the proliferation of cancer cells effectively.
Case Study: Antitumor Efficacy
A study evaluated the antitumor effects of various benzimidazole derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that some derivatives had IC50 values as low as 0.85 μM against A549 cells, demonstrating potent activity .
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | Antitumor |
| Compound B | HCC827 | 5.13 ± 0.97 | Antitumor |
| Compound C | NCI-H358 | 0.85 ± 0.05 | Antitumor |
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various pathogens. Testing against Gram-positive and Gram-negative bacteria revealed significant inhibitory effects.
Antimicrobial Testing Results
The antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 μg/mL |
| Staphylococcus aureus | 8 μg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
The proposed mechanism of action for compounds in this class involves DNA interaction, where they bind within the minor groove of DNA, potentially disrupting replication and transcription processes . This interaction is crucial for their antitumor efficacy.
DNA Binding Studies
Studies have demonstrated that these compounds predominantly bind to AT-rich regions of DNA, influencing their biological activity significantly.
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing 4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide?
- Methodological Answer : The synthesis involves multi-step protocols, including benzimidazole core formation and subsequent functionalization. Key steps include:
- Coupling Reactions : Use of p-trifluoromethyl benzoyl chloride under argon atmosphere to acylate intermediates at 0°C, ensuring controlled exothermicity .
- Purification : Rotary evaporation followed by vacuum filtration with diethyl ether and water washes to isolate intermediates. Drying under vacuum at 70°C yields high-purity products (89% yield) .
- Hazard Mitigation : Hazard analysis for reagents like dichloromethane and sodium pivalate is critical. Ventilation and PPE are mandatory due to mutagenicity risks of intermediates .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) to confirm benzimidazole backbone and pentyloxy substituents. Peaks near δ 8.0–8.5 ppm indicate aromatic protons, while δ 4.0–4.2 ppm corresponds to ether linkages .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
- HPLC-PDA : Reverse-phase HPLC with C18 columns (e.g., 70:30 acetonitrile/water) to assess purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s biological targets?
- Methodological Answer :
- Analog Synthesis : Modify pentyloxy chain length or benzoyl substituents to evaluate effects on bioactivity. For example, replacing pentyloxy with methoxy groups alters lipophilicity .
- Enzyme Assays : Use fluorescence polarization or SPR to measure binding affinities for targets like kinases or GPCRs. IC₅₀ values from dose-response curves (e.g., 10 nM–100 µM) identify potent derivatives .
- Mutagenicity Screening : Ames testing (e.g., TA98 and TA100 strains) to assess safety profiles, as benzimidazole derivatives may exhibit mutagenic tendencies .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use Surflex-Dock or AutoDock Vina with crystal structures (e.g., PDB: 3L0S) to model interactions with ACC enzymes. Focus on hydrogen bonding with catalytic residues (e.g., Lys/Mg²⁺ sites) .
- ADMET Prediction : SwissADME or QikProp to calculate cLogP (target <5), PSA (<140 Ų), and CYP450 inhibition. High membrane permeability (Caco-2 >1×10⁻⁶ cm/s) is desirable .
Q. How should contradictory data on synthetic yields or bioactivity be addressed?
- Methodological Answer :
- Yield Discrepancies : Replicate reactions under standardized conditions (e.g., inert atmosphere, strict temperature control). Variations >10% may stem from reagent purity or moisture sensitivity .
- Bioactivity Variability : Validate assays with positive controls (e.g., staurosporine for kinase inhibition). Use orthogonal methods (e.g., Western blotting for target engagement) to confirm results .
Safety and Best Practices
Q. What safety protocols are essential for handling this compound and its intermediates?
- Methodological Answer :
- Hazard Analysis : Conduct risk assessments using ACS guidelines, focusing on mutagenic intermediates and exothermic reactions .
- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles. Fume hoods with ≥100 fpm face velocity are mandatory during synthesis .
- Waste Disposal : Segregate halogenated solvents (e.g., CH₂Cl₂) in designated containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
